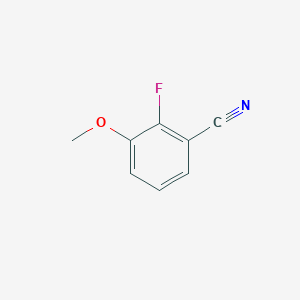

2-Fluoro-3-methoxybenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZXEJOKWAFGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443635 | |

| Record name | 2-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198203-94-0 | |

| Record name | 2-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Reaction Mechanisms of 2 Fluoro 3 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iq The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq

The structure of 2-Fluoro-3-methoxybenzonitrile is well-suited for SNAr reactions. The powerful electron-withdrawing nitrile group at the C1 position deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic attack. This activation is most pronounced at the ortho (C2, C6) and para (C4) positions.

The fluorine atom at the C2 position serves two critical roles. Firstly, its high electronegativity inductively withdraws electron density from the ring, further enhancing the ring's electrophilicity and making it more susceptible to attack by nucleophiles. masterorganicchemistry.com Secondly, and crucially, it acts as an excellent leaving group in SNAr reactions. While the carbon-fluorine bond is inherently strong, the rate-determining step in most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com The ability of fluorine to stabilize the transition state leading to this intermediate makes it a better leaving group than other halogens in this context. masterorganicchemistry.com

In this compound, SNAr reactions are highly selective. The nucleophile will preferentially attack the carbon atom bearing the fluorine atom (C2). This is due to the combined activating effects of the ortho-nitrile group and the excellent leaving group ability of fluoride (B91410) in this mechanistic context.

Recent research has highlighted that for some related benzonitrile (B105546) derivatives, substitution of the methoxy (B1213986) group can compete with fluorine substitution. acs.orgnih.gov However, given the strong activation of the C2 position by the ortho-nitrile group in this compound, displacement of the fluorine atom is the overwhelmingly favored pathway. Research on the analogous compound 2-fluoro-6-methoxybenzonitrile (B1332107) shows that nucleophilic displacement occurs selectively at the fluorine-bearing carbon.

| Substituent | Position | Electronic Effect | Influence on SNAr at C2 |

|---|---|---|---|

| Nitrile (-CN) | C1 (ortho) | Strongly electron-withdrawing (-I, -M) | Strongly activating |

| Fluorine (-F) | C2 | Strongly electron-withdrawing (-I), weakly donating (+M), good leaving group | Activating and serves as the leaving group |

| Methoxy (-OCH3) | C3 (ortho) | Electron-donating (+M), weakly electron-withdrawing (-I) | Minor deactivating effect on C2 |

Influence of Fluorine and Methoxy Groups on Reactivity

Electrophilic Aromatic Substitution Reactions

The regioselectivity of EAS reactions on this compound is determined by the cumulative directing effects of the three substituents on the available C4, C5, and C6 positions.

Methoxy Group (-OCH3) at C3: This is a powerful activating group that directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. organicchemistrytutor.com Since C2 is already substituted, it strongly favors substitution at C4 and C6.

Fluorine Atom (-F) at C2: This is a deactivating group but is also an ortho, para-director. wikipedia.orgorganicchemistrytutor.com It directs towards its ortho (C3) and para (C5) positions. With C3 blocked, it directs towards C5.

Nitrile Group (-CN) at C1: This is a strong deactivating group that directs incoming electrophiles to the meta (C3, C5) positions. masterorganicchemistry.com With C3 blocked, it directs towards C5.

| Position | Effect of -OCH3 (at C3) | Effect of -F (at C2) | Effect of -CN (at C1) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | Activating (ortho) | Deactivating (meta) | Deactivating (para) | Favored |

| C5 | Deactivating (meta) | Activating (para) | Activating (meta) | Disfavored |

| C6 | Activating (para) | Deactivating (meta) | Deactivating (ortho) | Strongly Favored |

Halogenation is a classic example of an EAS reaction. Based on the directing effects analyzed above, the bromination or chlorination of this compound is expected to yield the 6-halo derivative as the major product. For analogous compounds, such as fluorinated methoxybenzonitriles, regioselective bromination is a known process, often catalyzed by a Lewis acid like iron(III) bromide. vulcanchem.com The reaction would proceed with the electrophile (e.g., Br+) preferentially attacking the C6 position, which is most activated by the para-methoxy group.

Directing Effects of Substituents

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations without affecting the aromatic ring's core structure, provided the reaction conditions are chosen carefully. innospk.com

Common reactions of the nitrile group in this compound would include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-fluoro-3-methoxybenzoic acid) under acidic or basic conditions, typically with heating. chemistrysteps.com The reaction proceeds through an intermediate amide.

Reduction: The nitrile group can be reduced to a primary amine ( (2-fluoro-3-methoxyphenyl)methanamine). chemistrysteps.com Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation.

Reaction with Organometallic Reagents: Treatment with Grignard or organolithium reagents followed by aqueous workup can convert the nitrile into a ketone. chemistrysteps.com For example, reacting this compound with methylmagnesium bromide would yield 1-(2-fluoro-3-methoxyphenyl)ethan-1-one.

These transformations highlight the utility of this compound as a building block in organic synthesis, allowing for the introduction of diverse functionalities. innospk.com

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed to form a carboxylic acid or an amide under aqueous acidic or basic conditions. libretexts.orglibretexts.org This transformation is a fundamental reaction in organic synthesis. The hydrolysis process involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbon atom of the nitrile group.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. In contrast, under basic conditions, the hydroxide ion directly attacks the nitrile carbon. Both pathways lead to the formation of an intermediate amide, which can be isolated or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with heating. libretexts.org

The general mechanism for the hydrolysis of nitriles to carboxylic acids is a two-stage process. The first stage is the conversion of the nitrile to an amide. The second stage is the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) or an amine. libretexts.org These reactions are often irreversible because the final products, a carboxylate and a protonated amine (under basic and acidic conditions, respectively), are thermodynamically stable. libretexts.org

While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, the general principles of nitrile hydrolysis are applicable. The presence of the electron-withdrawing fluorine atom may influence the reaction rate by affecting the electrophilicity of the nitrile carbon.

Reduction to Amines

The nitrile functionality in this compound can be reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.org This reduction converts the carbon-nitrogen triple bond of the nitrile into a carbon-nitrogen single bond of the amine, specifically transforming the carbonyl group equivalent into a methylene (B1212753) group (C=O → CH₂). libretexts.org

The reaction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile group. This is followed by the expulsion of the oxygen atom (from the carbonyl group in the intermediate iminium ion) as an aluminate anion, ultimately yielding the primary amine. libretexts.org This method is widely regarded as one of the most versatile for preparing primary, secondary, and tertiary amines from amides. libretexts.org

Recent research has also explored alternative reducing agents. For instance, ammonia-borane in combination with titanium tetrachloride has been shown to effectively reduce various nitriles to their corresponding primary amines at room temperature. mdpi.com This method has been successfully applied to benzonitriles with various substituents, including electron-donating groups like methoxy, affording good yields of the corresponding benzylamines. mdpi.com

Cycloaddition Reactions

This compound, with its nitrile group, can potentially participate in cycloaddition reactions. Nitriles can act as dienophiles or dipolarophiles in such reactions. For example, transition-metal-catalyzed [2+2+2] cycloadditions are powerful methods for constructing six-membered rings. nih.gov These reactions involve the combination of three unsaturated components, which can include alkynes, alkenes, and nitriles, to form highly functionalized carbo- and heterocyclic products in a single step with high atom economy. nih.gov The mechanism of these reactions is complex and highly dependent on the metal catalyst and the substrates involved. nih.gov

Another type of cycloaddition is the [4+2] or Diels-Alder reaction. In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne with electron-withdrawing groups) to form a cyclohexene (B86901) ring. While nitriles themselves are not typical dienophiles, the activation of the aromatic ring in this compound by its substituents could potentially allow it to participate in certain cycloaddition variants. koyauniversity.org Theoretical studies using density functional theory (DFT) have been instrumental in understanding the mechanisms, stereoselectivity, and regioselectivity of such cycloaddition reactions. koyauniversity.org

While specific examples of cycloaddition reactions involving this compound are not detailed in the provided search results, the general principles of cycloaddition chemistry suggest its potential as a substrate in these powerful synthetic transformations. cymitquimica.comlookchem.com

Organometallic Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used to synthesize biaryls, styrenes, and conjugated dienes. libretexts.org The catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the fluorine atom can act as a leaving group in Suzuki-Miyaura coupling reactions, although it is generally less reactive than bromine or iodine. The electron-withdrawing nature of the nitrile and methoxy groups can influence the reactivity of the C-F bond. Research has shown that palladium catalysts, often with bulky and electron-rich phosphine (B1218219) ligands, are effective for these transformations. libretexts.org The choice of base, solvent, and reaction temperature are critical parameters for achieving high yields. mit.edu For instance, potassium carbonate (K₂CO₃) is a commonly used base, and solvents like dimethylformamide (DMF) are often employed. smolecule.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Product Type | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | Biaryls | 70-85% |

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org The generally accepted mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the organohalide to the Pd(0) catalyst. nrochemistry.com Reductive elimination then yields the arylalkyne product. nrochemistry.com

This compound can serve as the aryl halide component in Sonogashira couplings. The reactivity of the C-F bond can be enhanced under specific conditions. Modern protocols have been developed that are copper-free, which can prevent the undesirable side reaction of alkyne dimerization. thalesnano.com Furthermore, some methods allow the reaction to be carried out at room temperature and even in aqueous media. organic-chemistry.orgnrochemistry.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction, especially when dealing with less reactive aryl fluorides. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temperature nrochemistry.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acsgcipr.org This reaction couples an amine with an aryl halide or triflate and is a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. acsgcipr.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

The fluorine atom of this compound can be displaced by an amine in a Buchwald-Hartwig amination. The electron-withdrawing effect of the fluorine atom can facilitate the C-N bond formation. smolecule.com The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. Sodium tert-butoxide is a commonly used base. The reaction conditions, such as temperature and solvent, must be carefully optimized to achieve high yields and avoid side reactions.

Table 3: Typical Reagents for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | tBu₃P·HBF₄ | Sodium tert-butoxide | Toluene |

Iv. Computational and Theoretical Studies of 2 Fluoro 3 Methoxybenzonitrile

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. lidsen.com These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a compound like 2-Fluoro-3-methoxybenzonitrile in various environments. lidsen.comnih.gov

An MD simulation could be employed to:

Analyze Conformational Flexibility: Investigate the rotational freedom around the C-O bond of the methoxy (B1213986) group and assess the planarity of the molecule.

Study Solvent Interactions: Simulate the compound in a solvent box (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and to calculate properties like the solvation free energy.

Probe Binding Dynamics: If this compound were identified as a fragment or part of a larger ligand, MD simulations could model its binding to a biological target, such as a protein receptor. nih.gov These simulations reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds or halogen bonds), and the conformational changes in both the ligand and the protein upon binding. nih.gov

The process involves defining a force field to describe the potential energy of the system, followed by numerically solving Newton's equations of motion for every atom. researchgate.net Analysis of the resulting trajectory can yield data on root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the radius of gyration, which characterize the stability and flexibility of the molecule or a protein-ligand complex. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are invaluable in modern SAR, allowing for the rational design of new molecules with improved properties. The unique electronic properties of the fluorine atom and the methoxy group in this compound make it an interesting scaffold for such studies. acs.org

Computational SAR approaches applicable to this compound include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. By docking this compound and its virtual analogues into the active site of a target protein, researchers can estimate binding affinity and identify key interactions. The fluorine atom, for instance, can engage in favorable halogen bonds or alter the electrostatic potential to enhance binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their activities. For a series of analogues based on the this compound scaffold, descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters can be calculated. These descriptors are then used to build a predictive model that can guide the synthesis of new compounds with potentially higher activity.

Property Prediction: The introduction of fluorine is known to affect metabolic stability and other pharmacokinetic properties. nih.gov Computational models can predict how modifications to the this compound structure—such as altering the substitution pattern or replacing the methoxy group—would impact properties like absorption, distribution, metabolism, and excretion (ADME). Research on related fluorinated compounds has shown that the position of fluorine significantly influences molecular properties and biological activity. acs.org

These computational studies provide a powerful framework for understanding the chemical behavior of this compound and for rationally designing new molecules for applications in medicinal chemistry and materials science.

V. Applications of 2 Fluoro 3 Methoxybenzonitrile in Advanced Materials and Medicinal Chemistry

Precursor in Pharmaceutical Synthesis

The structural motifs present in 2-Fluoro-3-methoxybenzonitrile make it a valuable building block in the intricate process of drug discovery and development. Its application in this field is multifaceted, contributing to the creation of new therapeutic agents.

This compound is utilized as a key intermediate in the synthesis of a variety of biologically active molecules. The presence and specific placement of the fluorine and methoxy (B1213986) groups can significantly influence the molecule's interaction with biological targets. For instance, it has been used in the synthesis of compounds investigated as BACE inhibitors, which are relevant in research for Alzheimer's disease. google.com The fluorinated benzonitrile (B105546) structure serves as a scaffold that can be chemically modified to enhance biological activity and selectivity. The introduction of fluorine can lead to improved metabolic stability and better pharmacokinetic profiles compared to non-fluorinated analogues.

A patent for BACE inhibitors describes a process where this compound is a starting material. google.com This highlights its role in constructing complex molecules designed to interact with specific biological pathways.

The utility of this compound extends to the synthesis of specific drug candidates and crucial intermediates across various therapeutic areas. Research has pointed towards its use in developing novel pharmaceuticals, including those for neurological disorders and as potential anticancer agents. chemimpex.comchemimpex.com

For example, a patent application details the use of this compound in creating cyclic amine compounds with potential therapeutic applications. google.co.ug Another patent illustrates its use in the synthesis of BACE inhibitors for potential treatment of neurodegenerative diseases like Alzheimer's. google.com

Table 1: Examples of Therapeutic Areas

| Therapeutic Area | Potential Application of Derivatives |

| Neurology | Synthesis of BACE inhibitors for Alzheimer's disease research. google.com |

| Oncology | Development of novel anti-cancer agents. chemimpex.com |

| Inflammatory Diseases | Used in creating anti-inflammatory drug candidates. chemimpex.com |

This table is for illustrative purposes and is based on research applications.

A fundamental concept underpinning the use of this compound in medicinal chemistry is the role of fluorine as a bioisostere. acs.orgnih.govselvita.com A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. Due to its small size and high electronegativity, fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. sci-hub.se

This substitution can lead to several advantageous changes in a drug candidate's properties:

Enhanced Potency: The strong carbon-fluorine bond can alter the electronic properties of a molecule, leading to stronger binding with its target. selvita.com

Improved Metabolic Stability: Replacing a metabolically vulnerable hydrogen atom with fluorine can block sites of oxidation by metabolic enzymes, thereby increasing the drug's half-life.

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. u-tokyo.ac.jp

The strategic placement of fluorine, as seen in this compound, allows medicinal chemists to fine-tune the properties of a lead compound to create a more effective drug. acs.orgnih.gov

Synthesis of Drug Candidates and Intermediates for Specific Therapeutic Areas

Intermediate in Agrochemical Development

Similar to its role in pharmaceuticals, this compound and its isomers serve as important intermediates in the agrochemical industry. chemimpex.comchemimpex.comcymitquimica.cominnospk.com The inclusion of fluorine in pesticides and herbicides can enhance their efficacy and stability. The benzonitrile structure provides a versatile scaffold for the synthesis of new crop protection agents. chemimpex.comchemimpex.com Isomers like 4-Fluoro-3-methoxybenzonitrile (B1333802) are noted for their role as precursors in developing various chemical entities for the agrochemical sector. chemimpex.cominnospk.com

Role in Dyestuff and Pigment Synthesis

While direct evidence for this compound in large-scale dyestuff production is limited, related fluorinated and benzonitrile compounds are used in the synthesis of organic pigments. chemsrc.combldpharm.com The chromophoric and auxochromic groups present in such molecules are essential for creating color. The nitrile group can be a precursor to other functionalities that are part of a dye's structure. The principles of color chemistry suggest that aromatic nitriles can be intermediates in creating complex dye molecules.

Application in Organic Electronics and Material Science (e.g., OLEDs, MOFs)

The unique electronic properties of fluorinated aromatic compounds make them attractive for applications in material science, particularly in the field of organic electronics. While direct applications of this compound are emerging, related fluorinated benzonitriles are being investigated for their use in Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs). bldpharm.comevitachem.combldpharm.com

For instance, a related compound, 4-fluoro-2-methylbenzonitrile, has been used to synthesize an emitter for OLEDs with thermally activated delayed fluorescence (TADF) characteristics. ossila.com The introduction of fluorine can enhance the thermal stability and influence the electronic properties of these materials. ossila.com The nitrile group in these molecules can also act as a ligand to coordinate with metal ions in the formation of MOFs. bldpharm.com Although a different isomer, 2-Fluoro-3-methoxy-4-vinylbenzonitrile, has been noted for its potential in developing new materials with specific electronic properties due to its unique structural characteristics. evitachem.com

Vi. Analytical Chemistry and Characterization of 2 Fluoro 3 Methoxybenzonitrile

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-Fluoro-3-methoxybenzonitrile. Its high resolution and sensitivity make it ideal for analyzing the compound in complex mixtures and for assessing its purity. While specific, validated HPLC methods for this compound are often proprietary, a general approach can be outlined based on methods for similar aromatic nitriles.

A typical HPLC analysis would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. Due to the aromatic nature and moderate polarity imparted by the fluorine, methoxy (B1213986), and nitrile groups, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. avantorsciences.comvwr.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of moderately polar organic compounds. |

| Mobile Phase | Acetonitrile and Water | A common solvent system for reversed-phase chromatography, allowing for a wide polarity range. |

| Elution Mode | Gradient | Varies the mobile phase composition to ensure separation of compounds with different polarities, including potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive pressure. |

| Detection | UV at 254 nm | The aromatic ring of the compound allows for sensitive detection using UV absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

| Column Temperature | 25-30 °C | Maintained at a constant temperature to ensure reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC using smaller particle size columns, can also be utilized for faster analysis and higher resolution. google.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique provides unambiguous proof of structure by mapping the electron density of a single crystal. anton-paar.com Although a specific crystal structure for this compound is not publicly available, the methodology would provide invaluable data on its molecular geometry.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate the electron density map of the repeating unit in the crystal, known as the unit cell. anton-paar.com From this map, the positions of individual atoms can be determined, revealing precise bond lengths, bond angles, and torsion angles. anton-paar.comresearchgate.net

This analysis would confirm the planar structure of the benzene ring and the specific spatial orientation of the fluoro, methoxy, and nitrile substituents. It would also provide insights into the intermolecular interactions, such as dipole-dipole interactions or van der Waals forces, that govern how the molecules pack together in the crystal lattice.

Table 2: Expected Crystallographic Data from X-ray Analysis of this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. anton-paar.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-F, C-O, C≡N, C-C). |

| Bond Angles | The angles formed between three connected atoms (e.g., F-C-C, C-O-C). |

| Torsion Angles | The dihedral angles describing the conformation of the methoxy group relative to the ring. |

| Intermolecular Contacts | Information on how molecules are arranged and interact within the crystal structure. |

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical, as impurities can significantly affect the outcomes of subsequent applications. clearsynth.com Purity assessment involves quantifying the main compound and identifying and quantifying any impurities present. nih.gov Commercially available this compound is often cited with purities of 95% to over 98%. sigmaaldrich.comfluorochem.co.uk

Chromatographic techniques, primarily HPLC and Gas Chromatography (GC), are the most common methods for purity assessment due to their high resolving power. In an HPLC chromatogram, the purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Impurity profiling is the process of identifying the chemical structures of the impurities. These can originate from starting materials, by-products of the synthesis, or degradation products. Potential impurities in the synthesis of this compound could include positional isomers, unreacted starting materials, or related benzonitrile (B105546) derivatives. clearsynth.comacs.org For instance, incomplete reaction or side reactions during synthesis could lead to the presence of related compounds. Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a powerful tool for identifying these unknown impurities by providing information on their molecular weight and fragmentation patterns.

Table 3: Potential Impurities in this compound and Analytical Detection Methods

| Potential Impurity | Potential Origin | Common Analytical Method |

|---|---|---|

| Positional Isomers (e.g., 4-Fluoro-3-methoxybenzonitrile) | Side reactions during synthesis. | HPLC, GC-MS |

| 2,6-Difluorobenzonitrile (B137791) | Incomplete reaction of starting material in some synthetic routes. | HPLC, GC-MS |

| Hydroxybenzonitrile derivatives | Incomplete methylation of a hydroxyl precursor. | HPLC, LC-MS |

| Related Benzonitrile Compounds | Contamination from starting materials or side reactions. clearsynth.com | HPLC, GC-MS |

| Residual Solvents (e.g., Toluene) | Carryover from the reaction or purification process. acs.org | GC with headspace analysis |

Vii. Environmental and Safety Considerations in Research with 2 Fluoro 3 Methoxybenzonitrile

Hazard Assessment and Risk Mitigation Strategies

A comprehensive hazard assessment is the foundation of safe laboratory practice. For 2-Fluoro-3-methoxybenzonitrile, this involves recognizing its specific health and physical hazards and implementing strategies to minimize exposure and risk.

The compound is classified as harmful and an irritant. fluorochem.co.uk It is harmful if swallowed, on contact with skin, or if inhaled. chemsrc.com It is also known to cause skin and serious eye irritation. fluorochem.co.uktcichemicals.com

Hazard Identification for this compound

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute toxicity, oral | Category 3 | H301: Toxic if swallowed tcichemicals.com |

| Acute toxicity, dermal | Category 3 | H311: Toxic in contact with skin |

| Acute toxicity, inhalation | Category 3 | H331: Toxic if inhaled |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation fluorochem.co.uktcichemicals.com |

| Serious eye damage/eye irritation | Category 2 / 2A | H319: Causes serious eye irritation fluorochem.co.uktcichemicals.com |

This table is based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications found in safety data sheets.

Risk Mitigation Strategies:

To manage the identified hazards, a multi-layered approach to risk mitigation is essential:

Engineering Controls : The primary line of defense is to handle the compound within a chemical fume hood to control vapor and dust inhalation. chemsrc.comtcichemicals.com A closed system should be used whenever feasible. tcichemicals.com Safety showers and eye wash stations must be readily accessible. tcichemicals.com

Personal Protective Equipment (PPE) : Researchers must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield. tcichemicals.comfishersci.com For situations where dust may be generated, a government-approved dust respirator is necessary. tcichemicals.com

Administrative Controls : Access to the compound should be restricted to properly trained and qualified personnel who are aware of its hazards. chemsrc.com It is also crucial to avoid eating, drinking, or smoking in areas where the chemical is handled. tcichemicals.com

Waste Management and Disposal of this compound and Byproducts

Proper disposal of this compound and any resulting byproducts is a critical component of its life-cycle management in a research setting. Waste containing this compound is classified as hazardous. fishersci.be

All disposal methods must comply with federal, state, and local regulations. tcichemicals.com Researchers should consult their institution's environmental health and safety department or a licensed professional waste disposal service. chemsrc.comaksci.com One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. tcichemicals.com Unused products and contaminated packaging should be disposed of as hazardous waste at a designated collection point. fishersci.be It is imperative not to allow the material to enter drains or water courses. chemsrc.com

Regulatory Framework for Fluorinated Organic Compounds in Research

The use of this compound in research is governed by a complex regulatory framework that applies to fluorinated organic compounds. These regulations are designed to manage the potential risks these substances pose to human health and the environment. oup.com

Key regulatory frameworks include:

In the United States : The Environmental Protection Agency (EPA) regulates chemical substances under the Toxic Substances Control Act (TSCA), which includes requirements for reporting and record-keeping for the manufacture and processing of many fluorinated compounds. numberanalytics.comnumberanalytics.com

In the European Union : The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, managed by the European Chemicals Agency (ECHA), requires the registration of chemical substances to ensure their safe use. numberanalytics.comnumberanalytics.com

International agreements also play a role. The Stockholm Convention on Persistent Organic Pollutants (POPs) and the Montreal Protocol on Substances that Deplete the Ozone Layer regulate specific classes of fluorinated compounds, although this compound is not explicitly listed under these. numberanalytics.comnumberanalytics.com

The regulatory landscape for fluorinated compounds is constantly evolving, driven by ongoing research into their environmental persistence, bioaccumulation, and toxicity. nih.gov This creates challenges for researchers and industries, who must stay current with diverse and changing regulations. numberanalytics.com A significant issue in the regulation of these compounds is the need for robust and validated analytical methods to accurately identify and quantify them in various environmental matrices to properly assess risk. gore.com

Viii. Conclusion

Summary of Key Research Findings and Contributions

Research on 2-Fluoro-3-methoxybenzonitrile has primarily centered on its role as a versatile intermediate in organic synthesis. The unique arrangement of its functional groups—a fluorine atom, a methoxy (B1213986) group, and a nitrile on a benzene (B151609) ring—imparts specific reactivity that is valuable for constructing more complex molecules. evitachem.comcymitquimica.com Its significance is particularly noted in the synthesis of pharmaceuticals and advanced materials. evitachem.com

Key contributions of this compound are evident in its utility as a building block. The presence of the fluorine atom, for instance, can enhance the biological activity and lipophilicity of resulting pharmaceutical compounds, a desirable trait in drug design. While specific, in-depth studies on the biological activity of this compound itself are not widely documented in the provided search results, its application in the synthesis of bioactive molecules is a recurring theme. chemimpex.com For instance, related fluorinated benzonitrile (B105546) derivatives have been instrumental in developing novel therapeutic agents, including those with potential anticancer properties.

In the realm of materials science, the incorporation of fluorinated benzonitriles like this compound is explored for creating polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com The electronic properties conferred by the fluorine and methoxy groups make it a compound of interest for developing new materials with specific electronic characteristics. evitachem.com

Computational studies on analogous compounds, such as 2-Fluoro-6-methoxybenzonitrile (B1332107), have provided insights into the molecular structure, vibrational spectra, and electronic properties, which can be extrapolated to understand this compound. researchgate.net These theoretical studies, often employing Density Functional Theory (DFT), help in predicting the compound's reactivity and behavior in various chemical transformations. researchgate.net

A summary of the key research applications for fluorinated benzonitriles, including the subject compound, is presented in the table below.

| Research Area | Key Contribution of Fluorinated Benzonitriles |

| Pharmaceutical Development | Serve as intermediates in the synthesis of bioactive molecules, including potential anti-inflammatory and anticancer agents. chemimpex.com |

| Agrochemicals | Used in the formulation of effective pesticides and herbicides. chemimpex.comchemimpex.com |

| Materials Science | Employed in the creation of advanced polymers and coatings with enhanced thermal and chemical resistance. chemimpex.com |

| Organic Synthesis | Act as versatile building blocks for constructing complex organic structures. evitachem.comcymitquimica.com |

Emerging Research Avenues for this compound

Emerging research is likely to further exploit the unique electronic properties of this compound. One promising area is its application in the development of novel catalytic systems. For example, related fluoroarenes have been investigated in catalytic concerted Nucleophilic Aromatic Substitution (SNAr) reactions, a powerful method for creating functionalized aromatic compounds. nih.gov The specific reactivity of this compound could be harnessed in similar catalytic processes, potentially leading to more efficient and selective synthetic routes.

Another avenue of exploration is in the late-stage functionalization of complex molecules, a critical process in drug discovery. The ability to introduce the 2-fluoro-3-methoxyphenyl group into a larger molecule could be highly valuable for modifying the properties of drug candidates. nih.gov

Furthermore, the potential of this compound and its derivatives in materials science is an expanding field. Research into their use in creating fluorescent probes for biological imaging or as components of advanced electronic materials is a logical next step. chemimpex.com The development of new polymers derived from this monomer could yield materials with unique and desirable properties.

The table below outlines potential future research directions.

| Emerging Research Area | Potential Application of this compound |

| Catalysis | Development of novel catalytic systems, such as in concerted SNAr reactions. nih.gov |

| Medicinal Chemistry | Use in late-stage functionalization of bioactive compounds to fine-tune their properties. nih.gov |

| Advanced Materials | Creation of novel polymers, fluorescent probes, and electronic materials. chemimpex.com |

Broader Implications for Fluorine Chemistry and Organic Synthesis

The study and application of this compound contribute to the broader fields of fluorine chemistry and organic synthesis. The presence of a fluorine atom in an organic molecule can dramatically alter its physical, chemical, and biological properties. As such, the synthesis and manipulation of fluorinated building blocks like this compound are of fundamental importance.

The continued investigation of this and similar compounds drives the development of new synthetic methodologies. For instance, the challenges associated with the selective fluorination and functionalization of aromatic rings spur innovation in synthetic organic chemistry. The insights gained from studying the reactivity of this compound can inform the design of other complex synthetic targets.

Moreover, the use of such building blocks in medicinal chemistry underscores the growing importance of fluorine in drug design. It is well-established that the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, the availability and understanding of a diverse array of fluorinated starting materials are crucial for the advancement of pharmaceutical research.

In essence, while this compound may appear to be a simple molecule, its role as a key intermediate highlights the intricate and enabling nature of fluorine chemistry in the broader landscape of modern science, from the development of life-saving drugs to the creation of high-performance materials.

常见问题

Q. What are the common synthetic routes for 2-Fluoro-3-methoxybenzonitrile in laboratory settings?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde). Fluorination can be achieved via halogenation using reagents like Selectfluor® or via electrophilic aromatic substitution under controlled conditions. The nitrile group is introduced through cyanation, such as Rosenmund-von Braun reaction or palladium-catalyzed cross-coupling (e.g., using cyanide sources like CuCN). For example, highlights the use of commercially available hydroxybenzaldehyde derivatives as precursors for nitrile-containing compounds . Orthogonal protection/deprotection strategies may be required to avoid interference between functional groups.

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and integration ratios.

- Infrared Spectroscopy (IR) : Peaks at ~2230 cm (C≡N stretch) and ~1250 cm (C-F stretch).

- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (149.13 g/mol).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).

demonstrates the use of ChemSpider data for cross-validating structural assignments .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in a cool, dry place away from oxidizers; classify as toxic (based on analogous compounds in and ) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

Q. What strategies resolve contradictory data in the synthesis or analysis of this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Repeat syntheses under inert atmospheres to rule out moisture/oxygen interference.

- Advanced Analytical Validation : Use NMR to confirm fluorination efficiency (absent in many commercial analyses; see ’s disclaimer on supplier data limitations) .

- Isolation of Byproducts : Column chromatography or preparative HPLC to isolate impurities for structural elucidation.

Q. How do substituent positions (fluoro vs. methoxy) influence the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluoro group activates the ring for nucleophilic attack at meta/para positions, while the methoxy group (electron-donating) directs substitution to ortho/para sites. Competition between these effects can lead to regioselectivity challenges.

- Steric Considerations : The 2-fluoro and 3-methoxy substituents create steric hindrance, favoring reactions at less hindered positions. ’s analysis of dichloro-fluoro-nitrile derivatives highlights similar steric/electronic trade-offs .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Bioisosteric Replacement : The nitrile group mimics carboxylic acids or carbonyls in drug design, improving metabolic stability.

- Fluorine’s Impact : Enhances membrane permeability and bioavailability. discusses nitro derivatives of benzonitrile as intermediates in kinase inhibitors .

- Targeted Libraries : Used in fragment-based drug discovery (FBDD) due to its small size and polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。